An In-depth Technical Guide to the Chemical Properties and Structure of N-Methylacetamide-d3
An In-depth Technical Guide to the Chemical Properties and Structure of N-Methylacetamide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methylacetamide-d3 (NMA-d3) is the deuterated isotopologue of N-Methylacetamide (NMA), a simple amide that serves as a fundamental model for the peptide bond in biomolecular research. The substitution of three hydrogen atoms with deuterium (B1214612) on the N-methyl group makes it a valuable tool in various scientific disciplines, particularly in drug development and mechanistic studies. Its primary application lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), where its distinct mass allows for precise differentiation from its non-deuterated counterpart. This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for N-Methylacetamide-d3.
Chemical Properties
The introduction of deuterium atoms has a negligible effect on the chemical reactivity of N-Methylacetamide but results in a slight increase in its molecular weight and subtle changes in its physical properties. The key chemical and physical properties are summarized in the table below. Data for the non-deuterated analogue, N-Methylacetamide, is provided for comparison.
| Property | N-Methylacetamide-d3 | N-Methylacetamide | Reference |
| Molecular Formula | C₃H₄D₃NO | C₃H₇NO | [1] |
| Molecular Weight | 76.11 g/mol | 73.09 g/mol | [1] |
| Melting Point | ~28 °C | 28 °C | [2] |
| Boiling Point | ~206 °C | 204-206 °C | [1][3] |
| Density | ~0.9 g/cm³ | 0.957 g/mL at 25 °C | [1][4] |
| Solubility | Soluble in water, ethanol, benzene, ether, chloroform (B151607). Insoluble in petroleum ether. | Soluble in water, ethanol, benzene, ether, chloroform. Insoluble in petroleum ether. | [3] |
| LogP | -1.05 | -1.05 | [1] |
Chemical Structure
The chemical structure of N-Methylacetamide-d3 is identical to that of N-Methylacetamide, with the exception of the isotopic substitution on the N-methyl group. The molecule consists of an acetyl group bonded to a deuterated methylamino group.
Structural Representation
Caption: 2D structure of N-Methylacetamide-d3.
Experimental Protocols
Synthesis of N-Methylacetamide-d3
A common method for the synthesis of N-Methylacetamide is the reaction of methylamine (B109427) with acetic anhydride (B1165640).[5] For the synthesis of N-Methylacetamide-d3, deuterated methylamine (CD₃NH₂) is used as a starting material.
Reaction:
(CH₃CO)₂O + CD₃NH₂ → CH₃CONHCD₃ + CH₃COOH
Materials:
-
Acetic anhydride
-
Methylamine-d3 (CD₃NH₂)
-
Anhydrous diethyl ether
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Dissolve methylamine-d3 in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.
-
Slowly add acetic anhydride dropwise to the stirred solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution and remove the diethyl ether by rotary evaporation.
-
The resulting crude N-Methylacetamide-d3 can be further purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of N-Methylacetamide-d3.
Analytical Characterization
NMR spectroscopy is used to confirm the structure and isotopic purity of N-Methylacetamide-d3.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized N-Methylacetamide-d3.
-
Dissolve the sample in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Parameters:
-
Number of scans: 16
-
Relaxation delay (d1): 5 s
-
Pulse width: 90°
-
-
Expected Spectrum: A singlet corresponding to the acetyl protons (CH₃) will be observed around δ 2.0 ppm. A broad singlet for the N-H proton will be seen around δ 6.0-7.0 ppm. The signal for the N-methyl group will be absent due to deuteration.
²H (Deuterium) NMR Spectroscopy Protocol:
-
Instrument: NMR spectrometer equipped for deuterium detection.
-
Solvent: Non-deuterated chloroform (CHCl₃).
-
Parameters: Optimized for deuterium nucleus.
-
Expected Spectrum: A singlet corresponding to the deuterated methyl group (CD₃) will be observed at a chemical shift similar to the N-methyl protons in the non-deuterated compound (around δ 2.8 ppm).
IR spectroscopy is used to identify the functional groups present in the molecule.
Sample Preparation:
-
KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
Thin Film Method: Melt a small amount of the sample between two salt plates (e.g., NaCl or KBr).
IR Spectroscopy Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Expected Spectrum:
-
N-H Stretch: A peak around 3300 cm⁻¹ (secondary amide).[6]
-
C=O Stretch (Amide I band): A strong absorption between 1680-1630 cm⁻¹.[6]
-
N-H Bend (Amide II band): A peak near 1550 cm⁻¹.[6]
-
C-D Stretch: The C-D stretching vibrations will appear at a lower frequency than C-H stretches, typically in the range of 2200-2000 cm⁻¹.
-
Mass spectrometry is used to determine the molecular weight and confirm the isotopic incorporation.
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the solution to an appropriate concentration (e.g., 1 µg/mL).
Mass Spectrometry Protocol:
-
Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Mode: Positive ion mode.
-
Expected Spectrum: The molecular ion peak [M+H]⁺ will be observed at m/z 77.1, corresponding to the protonated N-Methylacetamide-d3. The mass spectrum of the non-deuterated compound would show a molecular ion peak at m/z 74.1.
